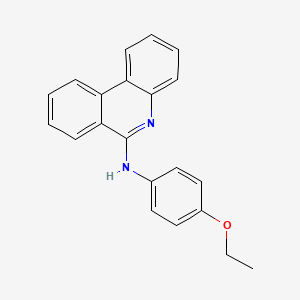

N-(4-ethoxyphenyl)phenanthridin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)phenanthridin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-2-24-16-13-11-15(12-14-16)22-21-19-9-4-3-7-17(19)18-8-5-6-10-20(18)23-21/h3-14H,2H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSWVHOLXRDKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Pathways to N-(4-ethoxyphenyl)phenanthridin-6-amine and its Analogues

The quest for efficient and versatile routes to substituted phenanthridines has led to a plethora of innovative synthetic methods. These can be broadly categorized into those that build the phenanthridine (B189435) core and those that introduce the desired N-aryl substituent.

Transition metals, particularly palladium, have proven to be powerful catalysts in the synthesis of phenanthridines. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the tricyclic core.

Palladium-catalyzed C-H functionalization has emerged as a highly effective strategy for the synthesis of phenanthridines and their derivatives. researchgate.netnih.govacs.org One prominent approach involves the picolinamide-directed sequential C-H functionalization of readily available benzylamines and aryl iodides. researchgate.netnih.govacs.org In this method, the ortho-C-H bond of a benzylpicolinamide is first arylated with an aryl iodide. The resulting biaryl compound then undergoes an intramolecular dehydrogenative C-H amination, catalyzed by palladium, to form a dihydrophenanthridine intermediate. researchgate.netnih.gov Subsequent oxidation yields the final phenanthridine product. nih.gov This strategy offers a high degree of control and allows for the assembly of complex phenanthridine structures from simple precursors.

Another notable C-H activation approach involves the palladium-catalyzed C-H activation of N-sulfonyl-2-aminobiaryls followed by isocyanide insertion, which provides a robust route to a diverse set of 6-aminophenanthridines. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of phenanthridines. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides, is a particularly relevant transformation for the synthesis of N-arylphenanthridin-6-amines. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgacsgcipr.org A direct and plausible route to this compound involves the reaction of 6-chlorophenanthridine (B98449) with 4-ethoxyaniline in the presence of a palladium catalyst and a suitable ligand. nih.govwikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction used in phenanthridine synthesis. researchgate.net This reaction can be employed in a one-pot synthesis of substituted phenanthridines, where an accessible precursor undergoes a Suzuki cross-coupling with 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester, followed by spontaneous deprotection and intramolecular condensation. researchgate.net

Cobalt-catalyzed reactions have also been developed for the synthesis of 6-aminophenanthridine (B1664678) derivatives. rsc.orgnih.govnih.gov One such method involves the oxidative isocyanide insertion with 2-aryl anilines, mediated by a Co(acac)₂/O₂ system. This approach offers an efficient pathway to 6-amino substituted phenanthridines.

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Phenanthridine Synthesis

| Reaction Type | Catalyst System | Key Starting Materials | Key Features |

|---|---|---|---|

| Picolinamide-Directed C-H Functionalization | Pd(OAc)₂ | Benzylamine, Aryl iodide | Sequential C-H arylation and amination; high regioselectivity. researchgate.netnih.govacs.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst, phosphine ligand | 6-Halophenanthridine, Amine | Direct formation of C-N bond at the 6-position; wide substrate scope. nih.govwikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | ortho-Bromoaldehyde, ortho-Aminoboronic acid | One-pot cascade reaction for substituted phenanthridines. researchgate.net |

| Cobalt-Catalyzed Isocyanide Insertion | Co(acac)₂/O₂ | 2-Aryl aniline, Isocyanide | Efficient synthesis of 6-aminophenanthridine derivatives. |

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of phenanthridines, driven by the desire for more sustainable and cost-effective processes. rsc.org One such approach involves an electrochemical coupling of 2-isocyanobiphenyls and anilines. rsc.org This catalyst-free method proceeds via the cathodic reduction of in situ formed diazonium ions, which then couple with isocyanides to furnish the desired phenanthridine products in good yields. rsc.org

Another metal-free strategy involves the condensation of anilines with 2-chlorobenzonitriles promoted by metal amides in liquid ammonia, affording 6-aminophenanthridines in a single step. researchgate.net

Photochemical and radical-mediated reactions offer unique pathways to the phenanthridine skeleton, often proceeding under mild conditions. rsc.orgmdpi.com Oxidative photocyclization of aromatic Schiff bases is a potential method for the synthesis of phenanthridine derivatives. rsc.org This reaction typically requires irradiation in the presence of an acid and a radical scavenger like TEMPO to improve the reaction rate and yield. rsc.org

Radical cascade reactions initiated by the addition of a radical to a 2-isocyanobiphenyl derivative are also a powerful tool for constructing the phenanthridine core. nih.govmdpi.com These reactions can be initiated by various radical precursors and allow for the introduction of a wide range of substituents at the 6-position of the phenanthridine ring. mdpi.com

The ability to selectively introduce functional groups at specific positions on the phenanthridine core is crucial for the synthesis of analogues of this compound and for structure-activity relationship studies. The regioselectivity of these functionalization reactions is often dictated by the electronic properties of the existing substituents and the nature of the reaction conditions.

For instance, palladium-catalyzed C-H amination can be directed to specific positions by using appropriate directing groups. nih.govrsc.org Similarly, photocatalytic strategies have been developed for the regioselective synthesis of functionalized phenanthridines from N-(2-arylbenzylidenamino)pyridinium salts, where the electronic properties of the aromatic rings can influence the regiochemical outcome of the cyclization. rsc.org

Transition Metal-Catalyzed (e.g., Palladium, Rhodium, Iron) Approaches to Phenanthridine Scaffolds

Green Chemistry Principles in Phenanthridine Synthetic Route Design

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for phenanthridines. The focus has shifted towards developing more environmentally benign and sustainable methods that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

A prominent example of a green approach to phenanthridine synthesis is the use of visible-light photoredox catalysis. rsc.orgrsc.org This methodology avoids the need for high reaction temperatures and often utilizes metal-free organic dyes as catalysts, which are less toxic and more cost-effective than many transition metal catalysts. rsc.org The reactions are typically conducted under aerobic conditions, using air as the terminal oxidant, which is an abundant and environmentally friendly choice. rsc.org The synthesis of 6-substituted phenanthridines from 2-isocyanobiphenyls and hydrazines exemplifies this, showcasing a metal-free, visible-light-induced aerobic oxidative cyclization. rsc.orgrsc.org

Another green strategy involves the use of mechanochemical processes. An iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinoline (B57606) derivatives, a related heterocyclic system, which highlights the potential for similar applications in phenanthridine synthesis to reduce solvent waste. researchgate.net Furthermore, transition-metal-free approaches, such as those utilizing potassium tert-butoxide, offer alternatives to heavy metal catalysis, thereby reducing environmental impact. researchgate.net These methods often rely on the activation of C-H bonds, a highly atom-economical process.

The following table provides a comparative overview of traditional versus green synthetic methods for phenanthridine derivatives, based on reported findings for analogous structures.

| Feature | Traditional Methods | Green Chemistry Methods |

| Catalyst | Often relies on palladium, rhodium, or other heavy metals. beilstein-journals.orgbeilstein-journals.org | Utilizes metal-free organic dyes, iodine, or simple bases like KOt-Bu. rsc.orgrsc.orgresearchgate.net |

| Energy Input | Frequently requires high temperatures (pyrolysis or high-temperature cyclizations). beilstein-journals.org | Often proceeds at room temperature using visible light as an energy source. rsc.orgrsc.org |

| Oxidant | May use stoichiometric and less environmentally friendly oxidants. beilstein-journals.org | Employs air (aerobic oxidation) as a sustainable oxidant. rsc.org |

| Solvents | Often requires anhydrous and/or toxic organic solvents. beilstein-journals.org | Can be performed in greener solvents or under solvent-free conditions. researchgate.net |

| Atom Economy | Can be lower due to the use of protecting groups and multi-step sequences. beilstein-journals.org | Often higher due to cascade reactions and C-H activation strategies. nih.govresearchgate.net |

This table is a generalized comparison based on trends in phenanthridine synthesis and may not apply to every specific reaction.

Multi-Component Reactions for Diverse Phenanthridine Derivative Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single pot. researchgate.netnih.gov This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste from purification of intermediates, and saving time and resources. nih.gov MCRs are particularly well-suited for the rapid generation of libraries of structurally diverse compounds, which is highly valuable in drug discovery and materials science.

While specific MCRs for the direct synthesis of this compound are not explicitly reported, the principles can be applied to generate diverse phenanthridine libraries. For instance, a three-component reaction for the synthesis of benzo[α]phenanthridines has been developed using aromatic aldehydes, cyclohexanones, and aromatic amines. researchgate.net This strategy could potentially be adapted to produce a variety of substituted phenanthridines.

Another approach involves the in-situ generation of a key intermediate that then participates in subsequent cyclization reactions. For example, a tandem reaction/carbocyclization can be used where a 4-aryl-3-arylethynylisoquinoline is formed from 2-bromobenzaldehyde, tert-butylamine, and a 1,3-diyne. This intermediate can then undergo a gold/silver-catalyzed intramolecular hydroarylation or an iodo-catalyzed electrophilic cyclization to form the phenanthridine core. nih.gov By varying the initial components, a wide array of derivatives can be accessed.

The following table illustrates a hypothetical multi-component reaction scheme for generating a library of phenanthridine derivatives, based on established MCR principles.

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Cyclohexanone Derivative) | Potential Phenanthridine Product Core |

| 2-Bromobenzaldehyde | Aniline | Cyclohexanone | Benzo[c]phenanthridine (B1199836) |

| 2-Chlorobenzaldehyde | p-Toluidine | 4-Methylcyclohexanone | Methyl-substituted Benzo[c]phenanthridine |

| 2-Iodobenzaldehyde | Anisidine | 4-Methoxycyclohexanone | Methoxy-substituted Benzo[c]phenanthridine |

| 2-Bromobenzaldehyde | 4-Ethoxyaniline | Cyclohexanone | Ethoxy-substituted Benzo[c]phenanthridine |

This table represents a conceptual framework for the application of multi-component reactions to phenanthridine synthesis and does not depict a specific, experimentally validated reaction for the listed compounds.

Computational and Theoretical Investigations of N 4 Ethoxyphenyl Phenanthridin 6 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like N-(4-ethoxyphenyl)phenanthridin-6-amine.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Orbital Energies (HOMO-LUMO)

DFT calculations are a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule and for understanding its electronic properties. For this compound, DFT calculations would be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.

Based on studies of similar aromatic amines and heterocyclic compounds, the HOMO of this compound is expected to be localized primarily on the electron-rich ethoxyphenylamine moiety, while the LUMO would likely be distributed across the electron-deficient phenanthridine (B189435) ring system. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -5.85 | -1.98 | 3.87 |

| 6-Aminophenanthridine (B1664678) | -6.02 | -1.85 | 4.17 |

| Phenanthridine | -6.45 | -1.54 | 4.91 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Signatures (UV-Vis, NMR) through Theoretical Models

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical absorption maxima (λmax) that can be compared with experimental data. For this compound, the predicted UV-Vis spectrum would likely show characteristic π-π* transitions associated with the aromatic phenanthridine core and intramolecular charge transfer bands arising from the interaction between the donor (ethoxyphenylamine) and acceptor (phenanthridine) moieties.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These calculations provide valuable information for structural elucidation by predicting the 1H and 13C NMR spectra. The calculated chemical shifts for this compound would be expected to be in good agreement with experimental values, aiding in the assignment of specific protons and carbons in the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. An MD simulation of this compound would involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and calculating the forces between atoms to predict their motion.

These simulations would reveal the preferred conformations of the ethoxyphenyl group relative to the phenanthridine ring, which can influence the molecule's biological activity and photophysical properties. Furthermore, MD simulations can elucidate the nature of interactions between the molecule and solvent molecules, such as hydrogen bonding and van der Waals forces. This information is crucial for understanding the solubility and stability of the compound in different media. For instance, simulations could reveal how water molecules arrange around the polar amine and ether groups, and how nonpolar solvents interact with the aromatic rings.

In Silico Modeling of Molecular Recognition and Binding Sites (non-clinical)

In silico modeling techniques are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins and nucleic acids.

Ligand-Protein/Nucleic Acid Docking and Interaction Energy Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies could be performed with various protein targets to identify potential binding sites and to understand the key interactions driving the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, given the planar nature of the phenanthridine core, it is plausible that this compound could intercalate into DNA, similar to other phenanthridine derivatives. Docking simulations with a DNA duplex would help to visualize this binding mode and identify the specific base pairs involved in the interaction. The binding affinity can be estimated through scoring functions that calculate the free energy of binding.

Table 2: Illustrative Molecular Docking Results of a Phenanthridine Derivative with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr23, Phe82, Leu99 |

| Hydrogen Bonds | 1 (with Ser25) |

| Hydrophobic Interactions | 5 |

Note: This table presents hypothetical data for a generic phenanthridine derivative to illustrate the output of a docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound have been reported, a hypothetical QSAR study on a series of related phenanthridine derivatives could be performed.

This would involve calculating a set of molecular descriptors for each compound, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors would then be correlated with their measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares.

A resulting QSAR model could be represented by an equation such as:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Such a model would help in understanding which molecular properties are crucial for the observed activity and could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR study might reveal that electron-donating substituents on the phenyl ring enhance activity, providing a mechanistic hypothesis for further investigation. A study on benzo[c]phenanthridine (B1199836) analogues as topoisomerase I inhibitors successfully developed 2D and 3D-QSAR models with good predictive power, demonstrating the utility of this approach for this class of compounds nih.gov.

Advanced Spectroscopic and Structural Characterization Methodologies in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound like N-(4-ethoxyphenyl)phenanthridin-6-amine, 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments would provide detailed information about its chemical structure, connectivity, and the chemical environment of each atom.

In a hypothetical scenario, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenanthridine (B189435) core, the ethoxy group (-OCH₂CH₃), and the phenyl ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons and determining their spatial relationships. For instance, the ethoxy group would typically present as a triplet and a quartet. The aromatic region would be complex, showing signals for the protons on both the phenanthridine and the 4-ethoxyphenyl moieties.

Conformational analysis, particularly regarding the rotation around the C-N bond connecting the phenanthridine and the ethoxyphenyl groups, could be investigated using variable temperature NMR studies. Changes in the spectral line shapes with temperature can provide insights into the energy barriers of rotational isomers.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ (ethoxy) | 1.4 | t | 7.0 |

| OCH₂ (ethoxy) | 4.1 | q | 7.0 |

| Ar-H (phenanthridine) | 7.5 - 8.6 | m | - |

| Ar-H (ethoxyphenyl) | 6.9 - 7.2 | m | - |

| NH | 9.5 | s (broad) | - |

Note: This table is a hypothetical representation and not based on experimental data.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.org A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

This data would reveal the planarity of the phenanthridine ring system and the dihedral angle between the phenanthridine core and the attached ethoxyphenyl ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the amine N-H) and π-π stacking between the aromatic rings, would also be elucidated. This information is critical for understanding the molecule's packing in the solid state and can inform its physical properties. For example, crystal structure data has been reported for a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, revealing the orientation of the ethoxybenzene rings relative to the phenyl ring.

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: This table illustrates the type of data obtained from X-ray crystallography; specific values for the target compound are not available.

High-Resolution Mass Spectrometry for Reaction Mechanism Elucidation and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique would confirm the molecular formula of this compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the protonated molecular ion ([M+H]⁺). The resulting fragmentation pattern is a fingerprint of the molecule's structure. For amines, a characteristic fragmentation is the alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. Studying these fragmentation pathways can help to confirm the structure and can be used to identify the compound in complex mixtures.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | Calculated value | Data not available |

| Major Fragment 1 | Calculated value | Data not available |

| Major Fragment 2 | Calculated value | Data not available |

Note: This table is for illustrative purposes; experimental data is not available.

Circular Dichroism Spectroscopy for Chiral Recognition and Induced Chirality Studies with Biological Macromolecules

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While this compound is itself achiral, CD spectroscopy would be a powerful tool to study its interactions with chiral biological macromolecules, such as DNA.

Many phenanthridine derivatives are known to intercalate into the DNA double helix. nih.gov Upon binding, the achiral phenanthridine molecule can exhibit an induced CD spectrum in the region of its electronic transitions. The shape and intensity of this induced CD signal can provide information about the binding mode (e.g., intercalation vs. groove binding) and the conformational changes induced in the DNA upon binding. These studies are crucial for understanding the mechanism of action of potential DNA-targeting drugs.

Mechanistic Investigations of Molecular and Cellular Interactions

Elucidation of Enzyme Binding and Inhibition Mechanisms

Phenanthridine (B189435) scaffolds are recognized as privileged structures in medicinal chemistry, known to interact with a variety of enzymes, most notably topoisomerases and proteases. The nature and potency of this inhibition are highly dependent on the substituents appended to the phenanthridine core.

Phenanthridine derivatives are well-documented inhibitors of topoisomerases, enzymes that are crucial for managing DNA topology during replication, transcription, and other cellular processes. nih.govresearchwithrutgers.com These compounds can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately, cell death. nih.gov The planar phenanthridine ring is thought to intercalate into the DNA at the site of enzyme cleavage, interfering with the religation step of the topoisomerase catalytic cycle.

Several benzo[c]phenanthridine (B1199836) alkaloids, which share a core structure with N-(4-ethoxyphenyl)phenanthridin-6-amine, are known to induce DNA cleavage in the presence of topoisomerase I or II. researchwithrutgers.com Structure-activity relationship studies on various benzo[i]phenanthridine derivatives have shown that the substitution pattern on the aromatic rings significantly influences their topoisomerase-targeting activity. For instance, certain 11-substituted benzo[i]phenanthridine derivatives exhibit considerable cytotoxicity with IC₅₀ values in the nanomolar range against human lymphoblast tumor cell lines, an activity often linked to topoisomerase I targeting. nih.gov While specific data for this compound is not available, the presence of the 4-ethoxyphenyl group at the 6-position is expected to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the topoisomerase-DNA complex.

Table 1: Inhibitory Concentration (IC₅₀) of Selected Phenanthridine Derivatives against Topoisomerase I

| Compound/Derivative | Cell Line | IC₅₀ (nM) | Reference |

| 11-aminoalkyl-benzo[i]phenanthridine | RPMI8402 | 20 - 120 | nih.gov |

| Pyrazole-linked benzothiazole-β-naphthol | HeLa | 4630 - 5540 | mdpi.com |

| Benzo[a]phenazine Derivatives | Various | 1000 - 10000 | researchgate.net |

This table presents IC₅₀ values for various phenanthridine and related heterocyclic derivatives as representative examples of topoisomerase I inhibition.

Phenanthridine derivatives have also been investigated as inhibitors of proteases, such as the HIV-1 protease, a key enzyme in the viral life cycle. nih.govnih.gov Molecular docking studies suggest that these compounds can bind to various regions of the protease, including the active site cavity and the flap domains, thereby restricting substrate access. nih.gov The inhibitory effect is influenced by the specific substitution pattern on the phenanthridine ring.

For instance, a study on eight structurally similar phenanthridine derivatives revealed that their inhibitory effects on HIV-1 protease varied, with the most potent compound, 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione, exhibiting an IC₅₀ of 36 µM. nih.gov The ethoxyphenyl substituent in this compound likely plays a crucial role in its binding affinity and specificity towards proteases through hydrophobic and potential hydrogen bonding interactions within the enzyme's binding pocket.

The interaction between phenanthridine derivatives and enzymes can be quantified through kinetic and thermodynamic parameters. Surface plasmon resonance (SPR) has been used to determine the apparent dissociation constants (Kd) for the binding of phenanthridine derivatives to both monomeric and dimeric forms of HIV-1 protease. nih.govnih.gov For example, the most potent inhibitor in one study showed a Kd of approximately 2-7 µM. nih.gov

Thermodynamic analysis of inhibitor binding provides insights into the driving forces of the interaction (enthalpy and entropy). While specific thermodynamic data for this compound is not available, computational studies on related phenanthridine intercalators suggest that dispersion energy is the dominant stabilizing force in their binding to biological macromolecules, with electrostatic and charge-transfer contributions also being significant for cationic derivatives. nih.govscispace.com

Table 2: Kinetic and Thermodynamic Data for Phenanthridine Derivatives as HIV-1 Protease Inhibitors

| Derivative | Target Form | Dissociation Constant (Kd) (µM) | IC₅₀ (µM) | Reference |

| Compound 2a¹ | Monomer | ~2 | 36 | nih.gov |

| Compound 2a¹ | Dimer | ~7 | 36 | nih.gov |

| Compound 4a¹ | Monomer | ~100 | ~45 | nih.gov |

| Compound 4a¹ | Dimer | ~1000 | ~45 | nih.gov |

| Compound 5a¹ | Monomer | ~300 | Not Determined | nih.gov |

| Compound 5a¹ | Dimer | ~500 | Not Determined | nih.gov |

¹ The specific structures of compounds 2a, 4a, and 5a are detailed in the referenced study and represent different substitution patterns on the phenanthridine core. This table provides examples of kinetic and binding data for various phenanthridine derivatives against HIV-1 protease.

Nucleic Acid Intercalation and Groove Binding Dynamics

The planar aromatic system of phenanthridine and its derivatives makes them classic DNA intercalating agents. beilstein-journals.org This interaction is a cornerstone of their biological activity and has been extensively studied using various biophysical techniques.

Fluorescence spectroscopy is a powerful tool for studying the binding of phenanthridine derivatives to DNA. nih.gov The fluorescence properties of these compounds often change upon binding to DNA, with some derivatives exhibiting fluorescence quenching while others show enhancement. beilstein-journals.org These changes can be used to determine binding constants (Kb). For instance, the binding constant for a yttrium-phenanthroline complex with DNA was determined to be in the order of 10⁵ M⁻¹ using fluorescence spectroscopy. nih.gov The nature of the substituent at the 6-position of the phenanthridine ring has been shown to have a significant impact on the fluorescence response upon DNA binding. beilstein-journals.org The 4-ethoxyphenyl group in this compound is expected to influence the electronic properties of the chromophore and thus its fluorescence behavior upon DNA interaction.

Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon ligand binding. nih.gov The intercalation of a phenanthridine derivative into the DNA helix typically induces changes in the CD spectrum of DNA, reflecting an unwinding of the helix. nih.gov Furthermore, if the ligand itself is achiral, the induction of a CD signal upon binding to the chiral DNA molecule is a strong indicator of a close and defined interaction, such as intercalation or groove binding.

Table 3: DNA Binding Constants of Representative Phenanthridine-like Compounds

| Compound | Method | Binding Constant (Kb) (M⁻¹) | Reference |

| Yttrium-phenanthroline complex | UV-vis | 1.61 x 10⁵ | nih.gov |

| Yttrium-phenanthroline complex | Fluorescence | 3.39 x 10⁵ | nih.gov |

| Ethidium (B1194527) Bromide | Fluorescence | ~10⁶ | nih.gov |

This table illustrates the range of DNA binding affinities observed for phenanthridine-related compounds, determined by spectroscopic methods.

By binding to DNA, phenanthridine derivatives can interfere with fundamental cellular processes such as DNA replication and transcription. The intercalation of these molecules can distort the DNA helix, creating a physical block that impedes the progression of DNA and RNA polymerases. beilstein-journals.orgnih.gov

Molecular dynamics simulations have provided detailed insights into the intercalation process, showing that it is a dynamic event that can be influenced by the specific chemical structure of the phenanthridine derivative. nih.govoup.com These computational studies highlight the importance of non-covalent stacking interactions in stabilizing the intercalated complex. nih.gov The presence of substituents, such as the ethoxy and amino groups in this compound, can further modulate these interactions through hydrogen bonding and other non-covalent forces, potentially enhancing the stability of the DNA-ligand complex and its ability to interfere with replication and transcription machinery.

Protein-Ligand Interaction Dynamics and Specificity beyond Enzymes

The interaction of small molecules with proteins is fundamental to their biological activity. For phenanthridine derivatives, a primary mode of non-enzymatic protein interaction involves the direct binding to nucleic acids and proteins that regulate genomic integrity and expression. As planar aromatic structures, many phenanthridine compounds can intercalate into DNA, a mechanism that can influence cellular processes by physically altering the DNA structure and interfering with the binding of DNA-processing proteins. nih.gov

Furthermore, the study of dynamic interactions between proteins and ligands, such as those potentially involving this compound, is crucial for understanding their biological function. Techniques like mass spectrometry are employed to study these non-covalent complexes, providing insights into the formation of catalytic cores and the fine-tuning of cellular actions. nih.gov

Modulation of Cellular Signaling Pathways: Mechanistic Insights

The biological activities of phenanthridine derivatives are often attributed to their ability to modulate key cellular signaling pathways that govern cell fate and function.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. It regulates the expression of numerous antioxidant and detoxification enzymes. researchgate.net While direct evidence for this compound is lacking, other heterocyclic compounds have been shown to activate the Nrf2 pathway. This activation often occurs through the modification of Keap1, a repressor protein of Nrf2, leading to the translocation of Nrf2 to the nucleus and subsequent transcription of antioxidant genes. amanote.com The induction of this pathway is a recognized therapeutic strategy for conditions associated with oxidative stress. researchgate.net

A significant body of research on phenanthridine derivatives points to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on novel synthetic phenanthridines have shown that active compounds can lead to the apoptosis-specific fragmentation of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme involved in DNA repair, and its cleavage is a hallmark of apoptosis.

Furthermore, these compounds have been observed to increase the levels of the p53 tumor suppressor protein. nih.gov The p53 pathway is a central regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. Activation of p53 can trigger a cascade of events leading to cell death. nih.gov

Table 1: Effects of Representative Phenanthridine Derivatives on Apoptotic Markers

| Compound/Derivative Class | Effect on p53 Protein Levels | Effect on PARP-1 | Target Cell Lines |

|---|

This table is generated based on findings for the broader class of phenanthridine derivatives, as specific data for this compound is not available.

In addition to inducing apoptosis, phenanthridine derivatives have been found to interfere with the cell cycle, a tightly regulated process that governs cell division. nih.gov Research has demonstrated that certain active phenanthridine compounds can cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov The ability to halt the cell cycle is a key mechanism for many anticancer agents. The cell cycle consists of four main phases: G1, S, G2, and M. Chemical modulators can inhibit progression through any of these phases. nih.gov

Table 2: Summary of Cell Cycle Effects by Phenanthridine Analogs

| Compound Class | Observed Effect | Phase of Cell Cycle Arrest |

|---|

This table is based on general findings for phenanthridine analogs, as specific data for this compound is not available.

Exploration of Photophysical Properties and Advanced Material Science Applications

Luminescence and Fluorescence Behavior of N-(4-ethoxyphenyl)phenanthridin-6-amine and its Analogues

The fluorescence characteristics of phenanthridine (B189435) derivatives are intricately linked to their molecular structure, particularly the nature and position of substituents on the phenanthridine ring. The introduction of an arylamino group at the 6-position, as seen in this compound, is known to significantly influence the electronic and photophysical properties of the chromophore.

Investigation of Quantum Yields and Excited State Dynamics

To provide a comparative perspective, the photophysical properties of some related heterocyclic and aromatic compounds are presented in the table below.

| Compound/Derivative Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |

| 2-Amino-6-phenylpyridine derivatives | ~270 | ~480 | 0.31 - 0.44 | mdpi.com |

| Phenanthroimidazole derivatives | 390 - 411 | - | High | researchgate.net |

| Porphyrin derivatives | ~425, ~560, ~600 | - | 0.002 - 0.38 | researchgate.net |

| Rhodamine 6G in ethanol | - | - | 0.95 | researchgate.net |

| Fluorescein in 0.1 N NaOH | - | 0.925 | - | researchgate.net |

This table presents data for analogous or reference compounds to provide context for the expected properties of this compound.

Solvatochromic and Halochromic Effects on Photophysical Responses

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a well-documented phenomenon for many organic dyes. This effect arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules. For polar dyes, a change in solvent polarity can lead to significant shifts in the absorption and emission spectra. A study on a novel solvatochromic dye, l-(4-dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT), which has a phenanthridine moiety, demonstrated solvent-induced spectral band shifts. rsc.org This suggests that this compound is also likely to exhibit solvatochromic behavior, with its photophysical properties being tunable by the solvent environment.

Halochromism, a color change resulting from a change in pH, is another important property of many nitrogen-containing heterocyclic compounds. The nitrogen atom in the phenanthridine ring can be protonated in acidic conditions, leading to changes in the electronic structure and, consequently, the absorption and emission characteristics. nih.gov This pH-dependent behavior is crucial for the development of pH sensors. For instance, in phenanthridine-pyrene conjugates, the excimer fluorescence was found to be quenched in acidic conditions and enhanced as the pH increased. nih.gov

Development of Fluorescent Probes and Chemosensors for Biochemical Targets

The inherent fluorescence of the phenanthridine core and the potential for this fluorescence to be modulated by the local environment make phenanthridine derivatives, including this compound, attractive candidates for the development of fluorescent probes and chemosensors. nih.gov These tools are invaluable for detecting and quantifying specific analytes in complex biological systems.

The design of a fluorescent probe often involves incorporating a recognition moiety that selectively interacts with the target analyte, and a signaling unit (the fluorophore) that reports this interaction through a change in its fluorescence properties. For this compound, the ethoxyphenylamino group could potentially act as a recognition site for certain biochemical targets.

Phenanthridine-based sensors have been developed for the detection of various species, including metal ions and reactive oxygen species. For example, a "turn-on" fluorescent sensor based on a phenanthridine derivative has been reported for the selective detection of the Th4+ ion. researchgate.net Another phenanthridine-based probe was developed for the detection of the hypochlorite (B82951) ion. Furthermore, phenanthridine-pyrene conjugates have been investigated as fluorescent probes for DNA and RNA. nih.gov The development of probes for biogenic primary amines is also an active area of research. researchgate.net

Optoelectronic Material Science Implications of Phenanthridine-Based Chromophores

The robust and tunable photophysical properties of phenanthridine derivatives make them promising materials for applications in optoelectronics, particularly in the fields of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells (Theoretical Aspects)

In the context of OLEDs, materials with high fluorescence quantum yields and good charge transport properties are highly sought after. Phenanthroimidazole-based materials, which are structurally related to phenanthridines, have been extensively studied as blue-emitting materials in OLEDs. rsc.org The ease of chemical modification of the phenanthridine core allows for the fine-tuning of the emission color and efficiency of the resulting devices. rsc.org Theoretical studies and experimental work on related compounds suggest that phenanthridine derivatives can be designed to have the necessary electronic properties, such as appropriate HOMO and LUMO energy levels, for efficient charge injection and transport in OLEDs.

For organic solar cells, materials with broad absorption spectra and good charge carrier mobility are required. Phenanthridine-based polymers have been synthesized and investigated as donor materials in bulk-heterojunction solar cells. For example, copolymers based on pyrido[2,3,4,5-lmn]phenanthridine derivatives have been shown to achieve power conversion efficiencies of up to 4.54%. rsc.org This demonstrates the potential of the phenanthridine chromophore in photovoltaic applications. The design of hole-transporting materials is another area where phenanthridine derivatives could play a role.

Design of Photoactive Materials

The design of novel photoactive materials often involves the strategic combination of electron-donating and electron-accepting moieties to control the intramolecular charge transfer (ICT) characteristics. The this compound structure, with the electron-donating ethoxyphenylamino group attached to the electron-accepting phenanthridine core, represents a classic donor-acceptor (D-A) design. This architecture is fundamental to achieving desirable photophysical and electronic properties for a wide range of applications.

By modifying the substituents on both the donor and acceptor parts of the molecule, it is possible to tune the absorption and emission wavelengths, quantum yields, and charge transport properties. nih.gov For instance, the introduction of different alkoxy groups on the phenyl ring or other substituents on the phenanthridine core could lead to a family of materials with tailored properties for specific applications in sensing, imaging, and optoelectronics. The synthesis of a variety of phenanthridine derivatives is often achievable through established photochemical methods or other synthetic routes. nih.gov

Analytical Methodologies for Isolation, Purity Assessment, and Research Scale Detection

Advanced Chromatographic Techniques for Compound Isolation and Isomer Separation

The isolation and purification of N-(4-ethoxyphenyl)phenanthridin-6-amine from synthetic reaction matrices, which may contain starting materials, reagents, and byproducts, can be effectively achieved using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand out as powerful tools for this purpose, offering high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary choice for the purification of moderately polar to nonpolar compounds like this compound. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for the isolation of the target compound would employ a C18 (octadecylsilyl) stationary phase, which provides excellent hydrophobic retention for the aromatic phenanthridine (B189435) and ethoxyphenyl moieties. The mobile phase would likely consist of a gradient elution system of water and a polar organic solvent, such as acetonitrile or methanol. The inclusion of a small percentage of an acid, like formic acid or trifluoroacetic acid (TFA), in the mobile phase can improve peak shape by ensuring the protonation of the amine functionality, thereby reducing tailing.

Preparative HPLC systems, which utilize larger columns and higher flow rates, are employed for the isolation of milligram to gram quantities of the pure compound. lcms.czwarwick.ac.ukshimadzu.comnih.gov The fractions are typically collected based on UV detection, leveraging the strong UV absorbance of the phenanthridine chromophore.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15.2 min |

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a valuable "green" alternative to normal-phase HPLC for the purification of various compounds, including heterocyclic amines. chromatographyonline.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.com

For the separation of this compound, an unmodified silica or a polar-modified stationary phase (e.g., diol, amino) could be employed. chromatographyonline.com A polar organic co-solvent, or modifier, such as methanol or ethanol, is typically added to the CO2 mobile phase to increase its solvating power and modulate the retention of the analyte. The separation of amines in SFC can sometimes be challenging due to interactions with the stationary phase; however, the use of basic additives in the modifier can significantly improve peak shape. chromatographyonline.com SFC is particularly advantageous for chiral separations, should stereoisomers of the target compound exist. chromatographyonline.com

Hyphenated Techniques for Structural Verification in Complex Reaction Mixtures

In complex reaction mixtures, where multiple components with similar chromatographic properties may be present, the unequivocal identification of this compound requires more than just retention time data. Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for structural verification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that provides both chromatographic separation and mass spectrometric information, enabling the confident identification of compounds in complex matrices. An HPLC system, operating under conditions similar to those described for purity assessment, is coupled to a tandem mass spectrometer.

Electrospray ionization (ESI) is a suitable ionization technique for this compound, as the amine group can be readily protonated to form a pseudomolecular ion [M+H]⁺. In the first stage of the tandem mass spectrometer (MS1), this protonated molecule is isolated. Subsequently, in the collision cell, the isolated ion is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer (MS2), producing a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

The fragmentation of the [M+H]⁺ ion of this compound would be expected to involve cleavages at the ether linkage and within the phenanthridine ring system.

Interactive Data Table: Predicted LC-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Product Ions (m/z) | Putative Fragment Structure/Loss |

| 315.15 | 287.12 | Loss of C2H4 (ethene) |

| 315.15 | 179.07 | Phenanthridin-6-amine cation |

| 315.15 | 136.08 | 4-ethoxyaniline radical cation |

Gas Chromatography-Mass Spectrometry (GC-MS):

While this compound has a relatively high molecular weight and may require derivatization to improve its volatility for GC analysis, GC-MS can still be a valuable tool for its characterization, particularly for identifying more volatile impurities in a sample.

In GC-MS, the sample is vaporized and separated on a capillary column, typically with a nonpolar stationary phase like a phenyl-arylene polymer. whitman.edu The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation. The fragmentation pattern of an aromatic amine in EI-MS is often characterized by an intense molecular ion peak due to the stability of the aromatic system. whitman.edu Key fragmentation pathways for aromatic amines include the loss of a hydrogen atom from the amine group and cleavage of bonds adjacent to the nitrogen atom. whitman.edujove.comjove.comwhitman.edu The resulting mass spectrum provides detailed structural information that can be used for identification. whitman.edujove.comjove.comwhitman.edu

Future Research Directions and Unexplored Avenues

Rational Design Principles for Phenanthridine (B189435) Scaffolds with Tunable Properties

The rational design of novel N-(4-ethoxyphenyl)phenanthridin-6-amine analogs with finely tuned properties represents a promising avenue for future research. The core principle of rational drug design involves an iterative process of designing, synthesizing, and testing new molecules with improved efficacy and specificity. frontiersin.orgresearchgate.net For phenanthridine scaffolds, this can be approached by targeting specific biological macromolecules, such as protein kinases, which are often dysregulated in diseases like cancer. nih.govcuni.cz

Future design strategies could focus on modifying the this compound scaffold to enhance its interaction with the ATP-binding site of specific kinases. This can be achieved through computational modeling techniques such as molecular docking and pharmacophore mapping to identify key structural modifications that would improve binding affinity and selectivity. frontiersin.org For instance, the introduction of various substituents on both the phenanthridine core and the ethoxyphenyl ring could be explored to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

A hypothetical design strategy could involve the synthesis of a library of derivatives with variations in the alkoxy group and substitutions on the phenanthridine ring. These compounds could then be screened against a panel of kinases to identify lead compounds with potent and selective inhibitory activity. The structure-activity relationship (SAR) data from these screenings would be invaluable for refining the design of the next generation of inhibitors.

Table 1: Hypothetical Data Table of Designed this compound Analogs and their Kinase Inhibitory Activity

| Compound ID | R1 (Phenanthridine) | R2 (Phenylamine) | Kinase Target | IC50 (nM) |

| EPP-001 | H | OCH2CH3 | EGFR | 150 |

| EPP-002 | 2-Cl | OCH2CH3 | EGFR | 75 |

| EPP-003 | 8-NO2 | OCH2CH3 | EGFR | 200 |

| EPP-004 | H | OCH3 | EGFR | 180 |

| EPP-005 | H | O(CH2)2CH3 | EGFR | 130 |

| EPP-006 | 2-Cl | OCH2CH3 | VEGFR2 | 300 |

This data is hypothetical and for illustrative purposes only.

Integration of this compound into Supramolecular Assemblies

The planar and aromatic nature of the phenanthridine core, combined with the potential for hydrogen bonding from the amine linker and the ethoxy group, makes this compound an excellent candidate for incorporation into supramolecular assemblies. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating novel materials with emergent properties. rsc.org

Future research could explore the self-assembly of this compound and its derivatives into well-defined nanostructures such as nanofibers, nanotubes, and vesicles. The driving forces for this self-assembly would likely be a combination of π-π stacking interactions between the phenanthridine rings and hydrogen bonding. The ethoxy group could play a crucial role in modulating the packing and morphology of these assemblies through van der Waals interactions and by influencing solubility.

The properties of these supramolecular assemblies could be tuned by modifying the molecular structure of the building blocks. For example, the introduction of chiral centers could lead to the formation of helical structures with specific chiroptical properties. Furthermore, the incorporation of responsive moieties could allow for the dynamic control of the assembly and disassembly processes in response to external stimuli such as light, pH, or temperature.

Table 2: Potential Supramolecular Structures from this compound Derivatives

| Derivative | Solvent System | Assembly Morphology | Potential Application |

| This compound | THF/Water | Nanofibers | Cell Scaffolding |

| N-(4-propoxyphenyl)phenanthridin-6-amine | Methanol | Vesicles | Drug Delivery |

| (S)-N-(4-ethoxyphenyl)-2-methylphenanthridin-6-amine | Chloroform | Helical Nanoribbons | Chiral Sensing |

This data is hypothetical and for illustrative purposes only.

Expansion of Mechanistic Understanding through Multi-Omics Approaches at the Cellular Level

To fully elucidate the biological effects of this compound and its analogs, a systems-level understanding of their mechanism of action is required. Multi-omics approaches, which involve the comprehensive analysis of different molecular layers within a cell (e.g., genomics, transcriptomics, proteomics, and metabolomics), provide a powerful platform for achieving this.

Future investigations could employ a multi-omics strategy to profile the cellular response to treatment with this compound. For instance, transcriptomic analysis (e.g., RNA-seq) could identify changes in gene expression patterns, revealing the signaling pathways that are modulated by the compound. Proteomic analysis could then be used to confirm these findings at the protein level and to identify post-translational modifications that may be affected. Metabolomic studies could provide insights into the metabolic reprogramming induced by the compound.

By integrating these different omics datasets, a comprehensive picture of the cellular pathways perturbed by this compound can be constructed. This would not only provide a deeper understanding of its mechanism of action but could also help in identifying potential biomarkers for predicting treatment response and for discovering new therapeutic applications.

Development of Advanced Bioanalytical Tools Utilizing Phenanthridine Derivatives

Phenanthridine derivatives are well-known for their fluorescent properties, making them attractive scaffolds for the development of bioanalytical tools. researchgate.netfrontiersin.org The fluorescence of the phenanthridine core is often sensitive to the local environment, which can be exploited for the design of fluorescent probes and sensors.

Future research in this area could focus on developing this compound-based fluorescent probes for the detection of specific biomolecules or for monitoring cellular processes. For example, by attaching a specific recognition moiety to the phenanthridine scaffold, it may be possible to create a sensor that exhibits a change in its fluorescence properties upon binding to a target analyte, such as a metal ion, a specific protein, or a nucleic acid sequence. researchgate.netfrontiersin.org

The ethoxyphenyl group could also be functionalized to introduce reactive groups for covalent labeling of biomolecules. This would enable the development of fluorescent tags for imaging and tracking proteins or other cellular components. Furthermore, the two-photon absorption properties of phenanthridine derivatives could be explored for the development of probes for deep-tissue imaging with reduced background fluorescence.

Table 3: Potential Bioanalytical Applications of this compound-Based Probes

| Probe Design | Target Analyte | Detection Principle | Potential Application |

| EPP-Chelator | Zn2+ | Chelation-enhanced fluorescence | Monitoring zinc signaling |

| EPP-Aptamer | Thrombin | Fluorescence resonance energy transfer (FRET) | Blood coagulation assays |

| EPP-Maleimide | Cysteine-containing proteins | Covalent labeling | Protein tracking and imaging |

This data is hypothetical and for illustrative purposes only.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)phenanthridin-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenanthridine precursors with 4-ethoxyaniline derivatives. Key steps include:

- Amine coupling : Use coupling agents like EDCI/HOBt under inert atmospheres to facilitate amide or amine bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases confirms purity .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., aromatic protons at δ 6.8–8.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 375.18) .

- X-ray crystallography : Resolves conformational ambiguities (e.g., dihedral angles between aromatic rings) .

Q. What are the key structural features influencing its pharmacological activity?

- Methodological Answer :

- Ethoxyphenyl moiety : Enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .

- Phenanthridine core : Planar structure facilitates intercalation with DNA or enzyme active sites .

- Substituent positioning : Meta/para positions on the phenyl ring modulate receptor binding affinity (e.g., para-ethoxy groups optimize steric compatibility) .

Advanced Research Questions

Q. What strategies are effective in elucidating the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values for kinase inhibitors) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

- Molecular docking : Uses software like AutoDock Vina to predict binding poses with target proteins (e.g., ATP-binding pockets in kinases) .

Q. How can computational models predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps correlating with redox activity) .

- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends (e.g., IC50 against cancer cell lines) .

- Molecular dynamics (MD) : Simulates solvation effects and conformational stability in physiological environments .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Dose-response standardization : Use fixed concentration ranges (e.g., 1 nM–100 µM) and validated cell lines (e.g., HEK293 for receptor assays) to minimize variability .

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess off-target effects via counter-screening .

- Meta-analysis : Apply statistical tools (e.g., weighted Z-scores) to reconcile conflicting IC50 values from independent studies .

Q. What are the challenges in scaling up synthesis for preclinical studies while maintaining yield?

- Methodological Answer :

- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability .

- Flow chemistry : Enhances reproducibility for high-temperature steps (e.g., cyclization reactions) .

- Byproduct mitigation : Implement inline IR spectroscopy to monitor intermediate formation and adjust feed rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.